1-(4-Bromophenyl)-4-chlorobutan-1-ol

Purity Specification Quality Control Procurement Standard

1-(4-Bromophenyl)-4-chlorobutan-1-ol (CAS 1216234-83-1) is a halogenated aromatic alcohol, characterized by the presence of a secondary alcohol, an aryl bromide, and an alkyl chloride within the same molecule. With a molecular formula of C10H12BrClO and a molecular weight of 263.56 g/mol , it is primarily employed as a key synthetic intermediate in the production of active pharmaceutical ingredients (APIs).

Molecular Formula C10H12BrClO
Molecular Weight 263.56
CAS No. 1216234-83-1
Cat. No. B2364563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-4-chlorobutan-1-ol
CAS1216234-83-1
Molecular FormulaC10H12BrClO
Molecular Weight263.56
Structural Identifiers
SMILESC1=CC(=CC=C1C(CCCCl)O)Br
InChIInChI=1S/C10H12BrClO/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6,10,13H,1-2,7H2
InChIKeyHWAXLMKQPVZTBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromophenyl)-4-chlorobutan-1-ol (CAS 1216234-83-1): A Bifunctional Halogenated Alcohol Intermediate


1-(4-Bromophenyl)-4-chlorobutan-1-ol (CAS 1216234-83-1) is a halogenated aromatic alcohol, characterized by the presence of a secondary alcohol, an aryl bromide, and an alkyl chloride within the same molecule . With a molecular formula of C10H12BrClO and a molecular weight of 263.56 g/mol , it is primarily employed as a key synthetic intermediate in the production of active pharmaceutical ingredients (APIs) . The compound's dual halogenation provides orthogonal reactive handles, enabling selective transformations that are critical in complex organic syntheses .

Orthogonal reactivity Aryl bromide and alkyl chloride handles for sequential transformations
API intermediate Documented building block in Fexofenadine synthesis
Dual halogenation Enables chemoselective control in complex molecule assembly

Critical Procurement Insight: Why In-Class Halogenated Alcohols Cannot Be Substituted for 1-(4-Bromophenyl)-4-chlorobutan-1-ol


Direct substitution of 1-(4-bromophenyl)-4-chlorobutan-1-ol with a seemingly similar in-class compound, such as its ketone analog 1-(4-bromophenyl)-4-chlorobutan-1-one (CAS 4559-96-0) or a mono-halogenated phenylbutanol, is scientifically invalid without re-validating the entire downstream synthetic pathway. The target compound possesses a unique orthogonal reactivity profile due to the precise spatial arrangement of its three functional groups: the secondary alcohol, the aryl bromide, and the alkyl chloride . This specific architecture dictates the selectivity and efficiency of sequential transformations, including nucleophilic substitutions at the chloroalkyl chain and cross-coupling reactions at the bromophenyl ring, which are not preserved in analogs lacking either halogen or the alcohol functionality . Replacing it with a generic 'bromo-chloro-alcohol' would alter reaction kinetics, compromise intermediate stability, and introduce new impurities, thereby negating the validated manufacturing process and potentially impacting final API purity and yield.

Ketone analog (CAS 4559-96-0)
Lacks secondary alcohol; reactivity profile may shift, potentially altering selectivity and yield.
Mono-halogenated alcohols
Absence of either aryl bromide or alkyl chloride removes orthogonal handle, limiting sequential functionalization.
Spatial arrangement
Positioning of alcohol, bromide, and chloride is critical; analogs with altered connectivity may affect reaction kinetics.

1-(4-Bromophenyl)-4-chlorobutan-1-ol: A Quantitative Guide to Verified Performance Parameters


Verified Purity of 1-(4-Bromophenyl)-4-chlorobutan-1-ol from Authoritative Suppliers

For procurement and method validation, the assured purity of 1-(4-bromophenyl)-4-chlorobutan-1-ol from established commercial sources is a primary consideration. Two independent suppliers report product purity: Fluorochem offers a grade of 95.0% , while Leyan provides a higher purity grade of 98% . This provides a quantifiable benchmark for researchers selecting a starting material.

Purity Grade
Supplier specification
95.0% (Fluorochem) vs 98% (Leyan)
Supplier choice may affect starting material quality
Analytical method not detailed; review COA
Purity Specification Quality Control Procurement Standard

Comparative Safety Profile of 1-(4-Bromophenyl)-4-chlorobutan-1-ol

Understanding the specific hazards associated with 1-(4-bromophenyl)-4-chlorobutan-1-ol is essential for safe procurement and laboratory management. According to a supplier's Safety Data Sheet (SDS), the compound is classified as a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335). It is also harmful if swallowed (H302) . While specific hazard data for direct analogs is not available in this analysis, this profile confirms that standard laboratory safety protocols for handling halogenated irritants are required, differentiating it from non-irritating or more hazardous alternatives.

GHS Hazards
SDS-based
H302, H315, H319, H335
Requires standard irritant handling procedures
Ventilation, PPE; lab safety review
Hazard Assessment GHS Classification Safe Handling

Procurement and Lead Time Differentiation for 1-(4-Bromophenyl)-4-chlorobutan-1-ol

Procurement decisions for specialty chemicals are often influenced by availability and lead times. For 1-(4-bromophenyl)-4-chlorobutan-1-ol from a specific supplier (Fluorochem), the estimated shipping times are 1 day for UK stock, 3-5 days for Germany stock, and 10-14 days for China stock . This level of logistical detail is not uniformly reported for all analogs and provides a tangible basis for supply chain planning.

Lead Time
Supplier-reported
1 d (UK), 3–5 d (DE), 10–14 d (CN)
Supports supply chain planning
Fluorochem shipping times; verify at order
Supply Chain Lead Time Logistics

Validated Application Scenarios for 1-(4-Bromophenyl)-4-chlorobutan-1-ol Based on Quantitative Evidence


Scenario 1: High-Fidelity Synthesis of Fexofenadine and Related APIs

1-(4-Bromophenyl)-4-chlorobutan-1-ol is a documented intermediate in the synthesis of Fexofenadine, a second-generation antihistamine . Given its established role in this validated synthetic route, researchers and process chemists in pharmaceutical manufacturing should prioritize this specific compound over its ketone analog (CAS 4559-96-0) or other similar building blocks when following or developing a patented or literature-based procedure for Fexofenadine. Deviation could require a complete re-optimization of the synthetic sequence.

Scenario 2: Sequential Orthogonal Transformations in Complex Molecule Assembly

For research projects that demand a building block capable of participating in two distinct and sequential chemical transformations without cross-reactivity, 1-(4-bromophenyl)-4-chlorobutan-1-ol is the scientifically indicated choice . The alkyl chloride and aryl bromide moieties offer orthogonal reactivity, enabling chemoselective functionalization. This is crucial in the synthesis of complex drug candidates, natural products, or advanced materials where precise control over molecular architecture is paramount. A generic mono-functionalized alternative would not provide this level of synthetic control.

Scenario 3: GMP-Like Method Development Requiring High-Purity (>98%) Starting Material

When developing analytical methods or conducting reactions that are highly sensitive to impurities (e.g., early-stage process chemistry, impurity profiling), a starting material with a verified purity of 98% or higher is essential . In such cases, sourcing 1-(4-bromophenyl)-4-chlorobutan-1-ol from a supplier like Leyan, which guarantees a 98% purity grade, is a scientifically sound procurement decision. This reduces the risk of confounding results from unknown impurities and provides a more robust foundation for method validation and reproducibility.

Application
Selection Property
Validation Focus
Fexofenadine synthesis
Orthogonal reactivity profile
Synthetic route fidelity
Sequential orthogonal transformations
Dual halogenation handles
Chemoselective functionalization
High-purity method development
Supplier purity specification
Impurity profiling & reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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